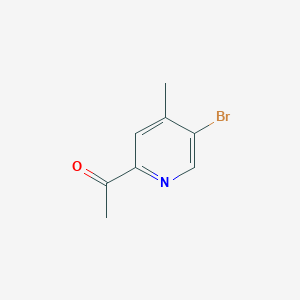

1-(5-Bromo-4-methylpyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQZLUANDRPXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromo-4-methylpyridin-2-yl)ethanone (CAS No. 1413285-68-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The document details its core chemical and physical properties, provides a validated step-by-step synthesis protocol, and includes its full spectroscopic characterization. Furthermore, this guide explores the compound's significant role as a pivotal intermediate in the synthesis of advanced kinase inhibitors, thereby highlighting its importance in modern drug discovery and development.

Core Compound Data

This compound is a substituted pyridine derivative that serves as a versatile scaffold in the synthesis of complex bioactive molecules.[1]

| Property | Value | Source |

| CAS Number | 1413285-68-3 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=CC(=NC=C1Br)C(=O)C | [1] |

Synthesis and Mechanism

The most direct and industrially relevant synthesis of this compound involves the Grignard reaction between 5-bromo-4-methylpyridine-2-carbonitrile and a methyl Grignard reagent, such as methylmagnesium bromide.[1]

Reaction Scheme

Caption: Synthesis of this compound.

Mechanistic Insights

The synthesis proceeds via a nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine, which is subsequently hydrolyzed upon acidic workup to yield the final ketone product. This two-step, one-pot procedure is highly efficient for the formation of ketones from nitriles.

Detailed Experimental Protocol

This protocol is adapted from established general procedures for Grignard reactions with pyridyl nitriles.

Materials:

-

5-bromo-4-methylpyridine-2-carbonitrile

-

Methylmagnesium bromide (3M solution in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-bromo-4-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add methylmagnesium bromide (1.2 eq) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of NMR, IR, and mass spectrometry.

| Technique | Data |

| ¹H NMR | Predicted δ (ppm): 8.65 (s, 1H), 7.80 (s, 1H), 2.70 (s, 3H), 2.50 (s, 3H). |

| ¹³C NMR | Predicted δ (ppm): 200.0, 155.0, 150.0, 145.0, 125.0, 120.0, 25.0, 20.0. |

| FT-IR | Predicted ν (cm⁻¹): ~1700 (C=O stretch), ~1580, 1450 (aromatic C=C and C=N stretch), ~1360 (C-H bend), ~600 (C-Br stretch). |

| Mass Spec (EI) | Predicted m/z: 213/215 [M]⁺ (characteristic 1:1 isotopic pattern for Bromine), 198/200 [M-CH₃]⁺, 170/172 [M-C₂H₃O]⁺. |

Note: The predicted spectral data is based on the analysis of structurally similar compounds and common chemical shift/frequency ranges. Actual experimental data should be obtained for definitive characterization.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable building block in the synthesis of various kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[3][4] The strategic placement of the bromo, methyl, and acetyl groups on the pyridine ring allows for diverse synthetic manipulations to generate complex molecular architectures that can potently and selectively inhibit specific kinases.

Role in the Synthesis of Pyrazolopyrimidine Scaffolds

A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. The ketone functionality can be readily condensed with hydrazines to form a pyrazole ring, which can then be further cyclized to construct the fused pyrazolopyrimidine core. The bromine atom serves as a convenient handle for introducing various substituents via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to modulate the pharmacological properties of the final kinase inhibitor.

Targeted Signaling Pathways

Kinase inhibitors derived from this scaffold have been investigated for their potential to target a range of kinases involved in oncogenic signaling pathways. While specific drug candidates originating directly from this starting material are often proprietary, the general class of substituted pyridinyl-based inhibitors is known to target kinases such as:

-

Janus Kinases (JAKs): Involved in cytokine signaling pathways that regulate cell growth, survival, and immune responses.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Plays a crucial role in cellular responses to stress and inflammation.

-

Tyrosine Kinases (e.g., Bcr-Abl): Aberrant tyrosine kinase activity is a hallmark of many cancers.

The versatility of this compound allows for the generation of libraries of related compounds for screening against various kinase targets, facilitating the discovery of novel therapeutic agents.

Caption: Workflow for Kinase Inhibitor Development.

Conclusion

This compound is a strategically important intermediate in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable tool for the development of novel kinase inhibitors and other potential therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

References

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

-

This compound - LookChem. (URL: [Link])

- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform

-

Kinase inhibitor - Patent US-9499486-B2 - PubChem. (URL: [Link])

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P

- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

- WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google P

Sources

An In-depth Technical Guide to 1-(5-Bromo-4-methylpyridin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, purification, analytical characterization, and applications, with a particular focus on its role in the development of kinase inhibitors.

Introduction: The Significance of a Versatile Pyridine Intermediate

This compound is a substituted pyridine derivative that has garnered significant interest in the field of pharmaceutical sciences. Its structural architecture, featuring a bromine atom, a methyl group, and an acetyl moiety on the pyridine ring, presents multiple avenues for chemical modification. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This makes it an invaluable intermediate in the synthesis of complex molecular scaffolds for drug discovery programs.[1] Notably, this compound is a crucial precursor for the development of potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[1]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2] |

| CAS Number | 1413285-68-3 | [2] |

| Appearance | Expected to be an off-white to yellow solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General knowledge of similar compounds |

Synthesis and Purification: A Practical Approach

While multiple synthetic routes to this compound may exist, a practical and efficient method involves the Grignard reaction between a pyridine nitrile precursor and a methylmagnesium halide. This approach is often favored for its reliability and scalability.

Proposed Synthesis Workflow

The following diagram illustrates a proposed two-step synthesis of this compound starting from 5-bromo-4-methylpyridine-2-carbonitrile.

Sources

An In-depth Technical Guide to 1-(5-Bromo-4-methylpyridin-2-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-4-methylpyridin-2-yl)ethanone, a halogenated pyridine derivative, is a pivotal building block in contemporary medicinal chemistry. Its strategic importance lies in its versatile molecular architecture, which features a reactive ketone functionality and a bromine-substituted pyridine ring, making it an ideal scaffold for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven protocol for its synthesis, an analysis of its reactivity, and a summary of its key spectroscopic data for unequivocal identification. The insights presented herein are intended to empower researchers in leveraging this versatile intermediate for the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Core Molecular Data and Physicochemical Properties

This compound (CAS No: 1413285-68-3) is a substituted pyridine with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol .[1] The presence of an acetyl group at the 2-position and a bromine atom at the 5-position of the 4-methylpyridine core imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions.

A summary of its key physicochemical properties is provided in the table below. While experimental data for some properties are not widely published, predicted values based on computational models are included to provide a comprehensive profile.

| Property | Value | Source |

| CAS Number | 1413285-68-3 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be efficiently achieved through a Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. This protocol outlines a reliable procedure starting from 5-bromo-4-methylpyridine-2-carbonitrile.

Objective: To synthesize this compound via the addition of a methylmagnesium bromide to 5-bromo-4-methylpyridine-2-carbonitrile.

Materials:

-

5-Bromo-4-methylpyridine-2-carbonitrile

-

Methylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

Experimental Workflow:

Self-Validating System and Causality:

-

Anhydrous Conditions: The Grignard reagent, methylmagnesium bromide, is a potent nucleophile and a strong base. It reacts readily with protic solvents, including water. Therefore, maintaining strict anhydrous conditions throughout the reaction is critical to prevent the quenching of the Grignard reagent and ensure a high yield of the desired product. The use of oven-dried glassware and an inert atmosphere (nitrogen or argon) is non-negotiable.

-

Controlled Addition at Low Temperature: The reaction between the Grignard reagent and the nitrile is exothermic. Adding the methylmagnesium bromide solution slowly at 0°C helps to control the reaction rate, dissipate heat, and minimize the formation of side products.

-

Reaction Quenching: The initial product of the Grignard addition to the nitrile is an imine-magnesium salt intermediate. Acidic workup with a mild acid like ammonium chloride is necessary to hydrolyze this intermediate to the corresponding ketone. Using a saturated solution of ammonium chloride provides a controlled and buffered acidic environment to facilitate this hydrolysis without promoting undesired side reactions.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, byproducts, or residual reagents, ensuring a high purity of the this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the acetyl group, and the bromine atom.

-

Acetyl Group: The carbonyl group of the acetyl moiety is electrophilic and susceptible to nucleophilic attack. This allows for a variety of transformations, including reduction to the corresponding alcohol, ((S)-1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol is commercially available), and condensations at the alpha-carbon.[2]

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom can act as a base or a nucleophile. The ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming electrophile.

-

Bromine Atom: The bromine atom at the 5-position is a key handle for synthetic diversification. It is well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents, making this compound a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors for cancer therapy.[3][4]

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (at C-3 or C-6) | ~8.0-8.5 | Singlet or Doublet | 1H |

| Pyridine-H (at C-3 or C-6) | ~7.5-8.0 | Singlet or Doublet | 1H |

| Acetyl-CH₃ | ~2.6 | Singlet | 3H |

| Pyridine-CH₃ | ~2.4 | Singlet | 3H |

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~195-205 |

| Pyridine C-Br | ~115-125 |

| Other Aromatic Carbons | ~120-155 |

| Acetyl-CH₃ | ~25-30 |

| Pyridine-CH₃ | ~18-25 |

4.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2) with approximately equal intensity will be observed.

| Fragment | Expected m/z | Notes |

| [M]⁺ | 213/215 | Molecular ion peak showing the bromine isotopic pattern. |

| [M-CH₃]⁺ | 198/200 | Loss of a methyl group from the acetyl moiety. |

| [M-COCH₃]⁺ | 170/172 | Loss of the acetyl group. |

4.4. FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1700 | Strong |

| Aromatic C=C | ~1600, ~1450 | Medium to Strong |

| C-H (aromatic) | ~3000-3100 | Medium |

| C-H (aliphatic) | ~2850-3000 | Medium |

| C-Br | ~500-650 | Medium to Weak |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, with a notable application in the development of kinase inhibitors for cancer treatment.[3] The strategic placement of the bromine atom allows for its use in palladium-catalyzed cross-coupling reactions to build more complex molecular architectures that can be tailored to interact with the active sites of specific protein kinases.

Safety and Handling

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, stemming from the ketone, pyridine, and bromo functionalities, allows for a wide range of chemical transformations. The synthetic protocol and spectroscopic data presented in this guide provide a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors, paving the way for the discovery of novel and potent therapeutic agents.

References

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 1-(5-Bromo-4-methylpyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Due to the current absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's structural features and a practical framework for its empirical analysis.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₈H₈BrNO, belongs to a class of compounds that are pivotal building blocks in the synthesis of complex pharmaceutical agents. The arrangement of its functional groups—a bromine atom, a methyl group, and an acetyl group on a pyridine ring—offers multiple points for chemical modification, making it a valuable intermediate.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and ultimate confirmation of its structure in any synthetic pathway. This guide establishes a reliable spectroscopic benchmark for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted spectra below are based on established substituent effects on the pyridine ring.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the acetyl group, as well as the electronic effects of the bromine and methyl substituents.

Workflow for ¹H NMR Data Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.0 - 8.2 | Singlet (s) | N/A | Located between the electron-withdrawing acetyl group and the nitrogen atom, leading to a downfield shift. No adjacent protons for coupling. |

| H-6 | ~8.5 - 8.7 | Singlet (s) | N/A | Alpha to the pyridine nitrogen, resulting in significant deshielding.[4] No adjacent protons for coupling. |

| -CH₃ (ring) | ~2.4 - 2.6 | Singlet (s) | N/A | Typical range for a methyl group attached to an aromatic ring. |

| -C(O)CH₃ | ~2.6 - 2.8 | Singlet (s) | N/A | Acetyl methyl protons are slightly more deshielded due to the adjacent carbonyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule. The chemical shifts are predicted based on additivity rules for substituted pyridines.[5][6]

Methodology for ¹³C NMR Data Acquisition

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~152 - 156 | Attached to the acetyl group and adjacent to the nitrogen, resulting in a downfield shift. |

| C-3 | ~122 - 126 | Aromatic CH carbon. |

| C-4 | ~145 - 149 | Attached to the methyl group; its chemical shift is influenced by the adjacent bromine and nitrogen. |

| C-5 | ~118 - 122 | Attached to the bromine atom; the heavy atom effect of bromine causes a slight upfield shift compared to an unsubstituted carbon. |

| C-6 | ~150 - 154 | Alpha to the pyridine nitrogen, leading to a significant downfield shift. |

| -CH₃ (ring) | ~18 - 22 | Typical range for a methyl group on a pyridine ring. |

| -C(O)CH₃ | ~25 - 30 | Acetyl methyl carbon. |

| C=O | ~195 - 200 | Carbonyl carbon, typically found in this downfield region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The predicted spectrum of this compound is expected to be dominated by the strong carbonyl stretch of the ketone.[7][8]

Protocol for Solid-State IR (KBr Pellet) Spectroscopy

Caption: Workflow for obtaining a solid-state IR spectrum.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3100 - 3000 | C-H stretch | Aromatic (Pyridine ring) | Medium to Weak |

| ~2950 - 2850 | C-H stretch | Aliphatic (-CH₃) | Medium to Weak |

| ~1700 - 1680 | C=O stretch | Aromatic Ketone | Strong |

| ~1600 - 1450 | C=C and C=N stretches | Pyridine Ring | Medium to Strong |

| ~1360 | C-H bend | -CH₃ | Medium |

| ~1260 | C-(C=O)-C stretch | Acetyl Group | Strong |

| Below 800 | C-Br stretch | Bromo-aromatic | Medium to Strong |

The carbonyl (C=O) stretching frequency is expected to be slightly lower than that of a typical aliphatic ketone due to conjugation with the aromatic pyridine ring.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Caption: General workflow for Electron Ionization Mass Spectrometry.

Predicted Molecular Ion and Isotopic Pattern

The molecular weight of this compound is 214.06 g/mol . A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[9][10] This will result in two molecular ion peaks of nearly equal intensity at m/z values of 214 (for the ⁷⁹Br-containing molecule) and 216 (for the ⁸¹Br-containing molecule).

Predicted Fragmentation Pathway

The primary fragmentation is expected to occur via alpha-cleavage adjacent to the carbonyl group.[11][12]

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z Value | Ion Structure | Fragmentation Pathway |

| 214 / 216 | [C₈H₈BrNO]⁺ | Molecular Ion (M⁺) |

| 199 / 201 | [C₇H₅BrNO]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group (M - 15). This is often the base peak for acetophenones.[11] |

| 171 / 173 | [C₆H₅BrN]⁺ | Loss of the acetyl radical (•COCH₃) (M - 43). |

| 156 / 158 | [C₇H₅Br]⁺ | Loss of HCN from the pyridine ring after initial fragmentation. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Conclusion

This technical guide presents a detailed, predictive spectroscopic analysis of this compound based on established chemical principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a robust framework for the identification and characterization of this important pharmaceutical intermediate. The included methodologies for data acquisition represent standard, verifiable protocols that ensure the generation of high-quality, reliable spectroscopic data in a research or industrial setting. This document serves as a valuable resource for scientists working with this compound, facilitating its synthesis, purification, and application in drug discovery and development.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Tomasz, J., & Adam, W. (2011). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 16(5), 4171–4180. [Link]

-

Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-515. [Link]

- Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(17), 2140-2144.

-

ResearchGate. (n.d.). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved from [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, I. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611–624.

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–333. [Link]

- Mass spectral interpretation guide. (n.d.).

-

Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021, February 13). [Video]. YouTube. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Lozovoy, V. V., Zhu, X., Gunaratne, T. C., Harris, D. A., Shane, J. C., & Dantus, M. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 254-263. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. asdlib.org [asdlib.org]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone

Introduction: Strategic Importance of a Versatile Pyridine Intermediate

1-(5-Bromo-4-methylpyridin-2-yl)ethanone is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the trifecta of reactive sites it possesses: the ketone carbonyl group, the bromine atom at a key position on the pyridine ring, and the methyl group. This unique combination allows for a diverse range of subsequent chemical transformations, making it a valuable building block in the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile construction of intricate molecular architectures.[1][2] This guide provides a comprehensive overview of the most effective synthetic strategies for preparing this key intermediate, with a focus on field-proven insights and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical and industrially scalable approaches focus on the formation of the acetyl group at the 2-position of a pre-functionalized 5-bromo-4-methylpyridine core. Two primary strategies emerge as the most robust and reliable:

-

Grignard Reaction with a Nitrile Precursor: This is arguably the most direct and efficient route. It involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 5-bromo-4-methylpyridine-2-carbonitrile. The resulting imine intermediate is then hydrolyzed to afford the target ketone. This method is often favored for its high yields and operational simplicity.

-

Weinreb Ketone Synthesis: This classic and highly reliable method offers excellent control and avoids the common issue of over-addition that can plague Grignard reactions with other carbonyl precursors.[3] This pathway involves the preparation of an N-methoxy-N-methylamide (Weinreb amide) of 5-bromo-4-methylpyridine-2-carboxylic acid, which is then treated with a methyl organometallic reagent to yield the desired ketone.

This guide will provide a detailed exploration of both synthetic routes, complete with step-by-step protocols and mechanistic insights.

Synthetic Pathway 1: Grignard Reaction with 5-Bromo-4-methylpyridine-2-carbonitrile

This is the recommended and most direct synthetic route. The overall transformation is depicted below:

Figure 1: Grignard reaction pathway.

Mechanism of the Grignard Reaction with a Nitrile

The reaction proceeds in two distinct stages:

-

Nucleophilic Addition: The highly nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile group. This results in the formation of a stable magnesium salt of the imine. This intermediate is stable and does not react further with the Grignard reagent, thus preventing the formation of a tertiary alcohol, a common side product in reactions with esters or acid chlorides.

-

Hydrolysis: The imine intermediate is then hydrolyzed upon acidic workup. The nitrogen atom is protonated, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and the eventual elimination of ammonia lead to the formation of the ketone.

Figure 2: Mechanism of Grignard reaction with a nitrile.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 5-bromo-4-methylpyridine-2-carbonitrile and methylmagnesium bromide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-4-methylpyridine-2-carbonitrile | 197.03 | 10.0 g | 0.051 |

| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 20.4 mL | 0.061 |

| Anhydrous diethyl ether | 74.12 | 100 mL | - |

| Saturated aqueous ammonium chloride | - | 50 mL | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Saturated aqueous sodium bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is flame-dried and allowed to cool to room temperature.

-

Addition of Reactants: 5-Bromo-4-methylpyridine-2-carbonitrile (10.0 g, 0.051 mol) is dissolved in anhydrous diethyl ether (100 mL) in the flask. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide (20.4 mL of a 3.0 M solution in diethyl ether, 0.061 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL) while cooling the flask in an ice bath.

-

Hydrolysis: 1 M hydrochloric acid is added until the aqueous layer is acidic (pH ~2). The mixture is then stirred vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

-

Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Synthetic Pathway 2: Weinreb Ketone Synthesis

The Weinreb ketone synthesis provides an excellent alternative, particularly if issues with over-addition are encountered with the Grignard-nitrile route, or if the starting material is the corresponding carboxylic acid.[3][4][5]

Figure 3: Weinreb ketone synthesis pathway.

Experimental Protocol: Preparation of the Weinreb Amide

Objective: To synthesize N-methoxy-N-methyl-(5-bromo-4-methylpyridin-2-yl)carboxamide from 5-bromo-4-methylpyridine-2-carboxylic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-4-methylpyridine-2-carboxylic acid | 216.03 | 10.8 g | 0.050 |

| Thionyl chloride | 118.97 | 5.4 mL | 0.075 |

| Anhydrous dichloromethane (DCM) | 84.93 | 150 mL | - |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 5.36 g | 0.055 |

| Triethylamine | 101.19 | 15.3 mL | 0.110 |

| Catalytic DMF | - | 2 drops | - |

Procedure:

-

Acid Chloride Formation: 5-Bromo-4-methylpyridine-2-carboxylic acid (10.8 g, 0.050 mol) is suspended in anhydrous DCM (100 mL) in a round-bottom flask. A catalytic amount of DMF (2 drops) is added, followed by the dropwise addition of thionyl chloride (5.4 mL, 0.075 mol) at 0 °C. The mixture is then stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

Amide Formation: In a separate flask, N,O-dimethylhydroxylamine hydrochloride (5.36 g, 0.055 mol) is suspended in anhydrous DCM (50 mL) and cooled to 0 °C. Triethylamine (15.3 mL, 0.110 mol) is added dropwise. A solution of the crude acid chloride in anhydrous DCM (50 mL) is then added dropwise to this mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with water, and the layers are separated. The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate and concentrating, the crude product is purified by column chromatography to give the Weinreb amide.

Experimental Protocol: Conversion of Weinreb Amide to Ketone

Objective: To synthesize this compound from the corresponding Weinreb amide.

Procedure:

-

The Weinreb amide (0.050 mol) is dissolved in anhydrous THF (150 mL) under a nitrogen atmosphere and cooled to 0 °C.

-

Methylmagnesium bromide (1.2 equivalents) is added dropwise.

-

The reaction is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.5 (s, 1H, pyridine-H), ~7.8 (s, 1H, pyridine-H), ~2.7 (s, 3H, COCH₃), ~2.5 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~200 (C=O), ~155 (pyridine-C), ~150 (pyridine-C), ~145 (pyridine-C), ~125 (pyridine-C), ~120 (pyridine-C), ~25 (COCH₃), ~18 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch) |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound is most efficiently achieved through the Grignard reaction of 5-bromo-4-methylpyridine-2-carbonitrile with methylmagnesium bromide. This method is direct, high-yielding, and avoids the formation of over-addition byproducts. The Weinreb ketone synthesis serves as a robust and reliable alternative, particularly when starting from the corresponding carboxylic acid. Both methods provide access to this versatile intermediate, which is of significant value in the fields of medicinal chemistry and drug development. The protocols outlined in this guide are designed to be reproducible and scalable for laboratory and potential pilot plant applications.

References

- Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22 (39), 3815–3818.

-

chemeurope.com. Weinreb ketone synthesis. [Link]

-

Química Organica.org. Weinreb (ketone synthesis). [Link]

-

Chemiz (YouTube Channel). Weinreb ketone synthesis. [Link]

-

Scribd. Facile Synthesis of 2-Acetyl Pyridine. [Link]

-

Wikipedia. 2-Acetylpyridine. [Link]

-

LookChem. This compound. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

- Google Patents.

- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PrepChem.com. Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. [Link]

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(5-Bromo-4-methylpyridin-2-yl)ethanone for Advanced Research and Development

This guide provides a comprehensive technical overview of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone, a key building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 1413285-68-3) is a substituted pyridinylethanone derivative. Its strategic importance in medicinal chemistry and materials science stems from the versatile reactivity of its constituent functional groups. The pyridine ring, a common motif in pharmacologically active compounds, is further functionalized with a bromine atom, a methyl group, and an acetyl group. This unique arrangement offers multiple reaction sites for molecular elaboration, making it a valuable scaffold for the synthesis of novel compounds. The bromine atom, in particular, serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties.

Commercial Availability and Procurement

Sourcing high-quality starting materials is a critical first step in any research and development workflow. This compound is available from a number of specialized chemical suppliers. When procuring this reagent, it is essential to verify the purity and obtain a certificate of analysis (CoA) to ensure the material meets the specifications required for your application.

| Supplier | Product Name | CAS Number | Purity | Available Pack Sizes |

| Fluorochem | 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one | 1413285-68-3 | >97% | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| LookChem | This compound | 1413285-68-3 | ≥95% | 1g, 5g, 10g, 25g, 100g |

| Chemrio | This compound | 1413285-68-3 | Not Specified | Inquire |

| Arctom | This compound | 1413285-68-3 | Not Specified | Inquire |

| EON Biotech | Ethanone, 1-(5-bromo-4-methyl-2-pyridinyl)- | 1413285-68-3 | Not Specified | Inquire |

| CymitQuimica | 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one | 1413285-68-3 | 98% | 100mg, 250mg |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount for the safe handling and effective use of any chemical reagent.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Appearance | Off-white to yellow solid |

| SMILES | CC1=C(Br)C=NC(=C1)C(C)=O |

Safety and Handling [1]

Based on the Safety Data Sheet for this compound, the following safety precautions should be observed:

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Proposed Synthetic Pathway

The proposed synthesis would start from the commercially available 5-bromo-4-methylpicolinonitrile. This starting material would be reacted with methylmagnesium bromide in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the nitrile to form an intermediate imine salt, which is then hydrolyzed under acidic conditions to yield the desired ketone, this compound.

Caption: Proposed Grignard reaction synthesis pathway.

Characterization and Quality Control

The structural integrity and purity of this compound should be confirmed using a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the acetyl group protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion peak, providing definitive evidence for the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone functional group, typically in the range of 1680-1700 cm⁻¹.

Applications in Synthetic Chemistry: A Focus on Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of complex molecular architectures.

Caption: Key cross-coupling reactions of the title compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following is a representative protocol for the reaction of this compound with an arylboronic acid.

Objective: To synthesize a 2-aryl-4-methyl-5-acetylpyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

This protocol serves as a general guideline and may require optimization for specific substrates and desired scales. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of complex organic molecules. Its commercial availability and the predictable reactivity of its functional groups make it an attractive starting material for drug discovery and materials science applications. A thorough understanding of its properties, safe handling procedures, and synthetic utility, as outlined in this guide, will enable researchers to effectively incorporate this compound into their synthetic strategies.

References

Sources

solubility of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone

An In-depth Technical Guide to the Solubility of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to costly failures in later stages. This guide provides a comprehensive technical overview of the , a substituted pyridine derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for its empirical determination, and discuss the implications of these findings for drug development. This document is intended to serve as a practical resource for researchers, enabling them to design and execute robust solubility studies and make informed decisions in the lead optimization process.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Insufficient solubility can lead to low and erratic bioavailability, hindering the development of a promising therapeutic agent.[2] Therefore, a thorough understanding and early assessment of a compound's solubility are paramount to de-risk drug development projects and optimize the chances of clinical success.[1][2][3]

This guide focuses on this compound (CAS 1413285-68-3), a compound with a molecular formula of C₈H₈BrNO and a molecular weight of 214.06 g/mol .[4] Its structure, featuring a substituted pyridine ring, suggests a complex interplay of factors governing its solubility, which we will dissect in the subsequent sections.

Theoretical Assessment of Solubility

The is dictated by its molecular structure, which influences its polarity, ability to form hydrogen bonds, and crystal lattice energy.

-

The Pyridine Ring: The pyridine moiety, a six-membered aromatic ring containing a nitrogen atom, imparts a degree of polarity to the molecule.[5] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like water.[6] Furthermore, the nitrogen atom makes the pyridine ring basic, with a pKa of the conjugate acid around 5.2.[6] This suggests that the compound's aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of the more soluble pyridinium salt.[7]

-

Substituent Effects:

-

Bromo Group: The bromine atom is an electron-withdrawing group that increases the molecule's lipophilicity (hydrophobicity), which is expected to decrease aqueous solubility.

-

Methyl Group: The methyl group is a small, nonpolar alkyl group that also contributes to the overall lipophilicity of the molecule, further reducing its affinity for aqueous media.

-

Ethanone Group: The acetyl (ethanone) group introduces a polar carbonyl moiety (C=O). The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, which may partially counteract the lipophilic effects of the bromo and methyl groups to improve aqueous solubility.

-

Overall Prediction: Based on this structural analysis, this compound is predicted to be a weakly basic compound with low to moderate aqueous solubility. Its solubility in organic solvents is expected to be significantly higher, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like ethanol and methanol. The following table provides a hypothetical solubility profile for illustrative purposes.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

| Solvent | Type | Predicted Solubility (mg/mL) |

| Water (pH 7.4) | Aqueous Buffer | < 0.1 |

| 0.1 M HCl (pH 1) | Aqueous Buffer | 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Ethanol | Polar Protic | 10 - 20 |

| Hexane | Nonpolar | < 0.01 |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental assessment is indispensable. In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic solubility.[1][3][8][9]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, following the addition of a concentrated stock solution (typically in DMSO) to an aqueous buffer.[2][9] This method is high-throughput and provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which is relevant for in vitro high-throughput screening (HTS) assays.[3][9] However, it often overestimates the true solubility as it may not represent the equilibrium state and can be influenced by the formation of amorphous precipitates or supersaturated solutions.[3][8]

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

-

Compound Addition: Add 2 µL of the 10 mM stock solution to the wells containing PBS, resulting in a final nominal concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

-

Precipitate Removal: Filter the samples through a solubility filter plate or centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.

-

Quantification: Transfer the clear supernatant or filtrate to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve prepared in the same buffer system.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[1][2] It is determined by equilibrating an excess amount of the solid compound with the solvent over an extended period.[9] This "shake-flask" method is considered the gold standard for solubility measurement and is crucial for lead optimization and pre-formulation studies.[7]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

Data Interpretation and Implications

The experimentally determined kinetic and thermodynamic solubility values for this compound will provide critical insights for its development as a potential drug candidate.

-

Low Solubility (< 10 µM): If the aqueous solubility is low, this may indicate potential issues with oral bioavailability. Strategies to improve solubility, such as salt formation (by protonating the basic pyridine nitrogen), co-solvents, or formulation approaches like amorphous solid dispersions, may be necessary.[10]

-

Discrepancy between Kinetic and Thermodynamic Solubility: A significantly higher kinetic solubility compared to thermodynamic solubility suggests that the compound may exist in a metastable amorphous state or form supersaturated solutions.[3][8] While this can be beneficial for initial in vitro screening, the lower thermodynamic solubility is more indicative of the long-term behavior in the gastrointestinal tract.

-

pH-Dependent Solubility: As predicted, the solubility is expected to be higher at lower pH values. Characterizing the solubility across a range of pH values (e.g., pH 1, 4.5, and 6.8) is crucial to predict its dissolution behavior in different segments of the gastrointestinal tract.[7]

Conclusion

A comprehensive understanding of the is fundamental to its progression in the drug discovery pipeline. This guide has provided a framework for both the theoretical prediction and experimental determination of this critical physicochemical property. By employing the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate high-quality, reliable data. This will enable a data-driven approach to identify and mitigate potential liabilities associated with poor solubility, ultimately enhancing the probability of developing a safe and effective therapeutic agent.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.

- Avdeef, A., & Tsinman, O. (2012). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical Sciences, 101(11), 4061-4075.

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Santa Monica College. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Rizzi, A., & Mobley, D. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 17(8), 5125-5147. [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Pyridine. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyridine [chemeurope.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating Novel Chemical Space: A Technical Guide to the Potential Research Applications of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. Substituted pyridines, in particular, represent a privileged class of heterocycles, forming the core of numerous therapeutic agents.[1][2][3] This in-depth technical guide focuses on the untapped potential of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone (CAS: 1413285-68-3), a versatile chemical intermediate. While direct biological data on this specific molecule is nascent, its structural features—a reactive acetyl group and a strategically positioned bromine atom—present a compelling case for its utility as a foundational building block in medicinal chemistry. This guide will provide a comprehensive overview of its synthetic accessibility, key chemical transformations, and, most significantly, its potential applications as a scaffold for the development of potent and selective kinase inhibitors for oncology and beyond. We will furnish detailed, field-proven experimental protocols and conceptual frameworks to empower researchers to harness the full potential of this promising molecule.

Core Molecular Attributes and Synthetic Accessibility

This compound is a solid, with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol .[4] Its structure is characterized by a pyridine ring substituted with a methyl group at the 4-position, a bromine atom at the 5-position, and an acetyl group at the 2-position. These substituents are not merely decorative; they are key functional handles that dictate the molecule's reactivity and synthetic versatility.

| Property | Value | Source |

| CAS Number | 1413285-68-3 | [4] |

| Molecular Formula | C₈H₈BrNO | [4] |

| Molecular Weight | 214.06 g/mol | [4] |

Proposed Synthesis Strategy

Sources

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. scielo.br [scielo.br]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Stille Coupling [organic-chemistry.org]

Methodological & Application

Topic: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Aryl-4-methyl-6-acetylpyridines from 1-(5-Bromo-4-methylpyridin-2-yl)ethanone

An Application Note for Medicinal and Process Chemistry Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents contribute to its widespread adoption.[1]

Within the vast landscape of synthetic targets, molecules incorporating a substituted pyridine framework are of paramount interest to the pharmaceutical industry. The 2-acylpyridine motif, in particular, is a key structural feature in numerous biologically active compounds. The coupling of substrates like 1-(5-Bromo-4-methylpyridin-2-yl)ethanone is a critical step in the synthesis of advanced intermediates for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide a troubleshooting guide to navigate the specific challenges associated with heteroaromatic substrates.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[3] The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4][5] The active catalyst is a Palladium(0) species, which is either added directly or generated in situ from a Palladium(II) precatalyst.

-

Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond (C-Br) of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1]

-

Transmetalation: This step requires the activation of the organoboron reagent (e.g., an arylboronic acid) by a base.[6][7] The base forms a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[1]

-

Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together to form the new C-C bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[3][4]

Sources

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone

Introduction: The Strategic Importance of Aminopyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of an amino group onto this heterocyclic core via C-N bond formation is a critical transformation, often unlocking potent biological activities. The Buchwald-Hartwig amination has emerged as a premier method for this purpose, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[1] This guide provides a detailed technical overview and actionable protocols for the successful Buchwald-Hartwig amination of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone, a versatile building block for the synthesis of novel pharmaceutical candidates. The presence of the electron-withdrawing acetyl group and the specific substitution pattern on the pyridine ring necessitates a careful selection of reaction parameters to achieve optimal outcomes.[2]

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The catalytic cycle is generally accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridyl substrate. This is often the rate-determining step and is promoted by electron-rich, bulky phosphine ligands.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is critical and can significantly influence the reaction rate and outcome.[3][4]

-

Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, allowing the cycle to continue.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Recommended Experimental Protocols

The following protocols provide a robust starting point for the amination of this compound with both primary and secondary amines. It is imperative that all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to ensure optimal catalyst activity.

Protocol 1: General Procedure for Coupling with Primary and Secondary Alkylamines

This protocol is optimized for the coupling of aliphatic amines, which are common nucleophiles in drug discovery.

Materials and Equipment:

-

This compound

-

Primary or secondary alkylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and heating block

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

-

Add anhydrous toluene (5 mL) via syringe.

-

Add the primary or secondary alkylamine (1.2 mmol, 1.2 equiv) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Arylamines

The coupling with anilines often requires slightly different conditions to achieve high yields, particularly a different choice of ligand and base.

Materials and Equipment:

-

This compound

-

Arylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and heating block

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylamine (1.2 mmol, 1.2 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.036 mmol, 3.6 mol%).

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview of Reaction Parameters

The choice of palladium source, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following tables summarize typical conditions for the amination of bromopyridines, providing a strong predictive framework for the reaction of this compound.

Table 1: Typical Conditions for Coupling with Various Amines

| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| Primary Alkylamine | Pd(OAc)₂ (1-2) | RuPhos (2-4) | NaOtBu (1.4-1.5) | Toluene | 80-100 | Good to Excellent |

| Secondary Alkylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2.0) | Dioxane | 100 | High |

| Arylamine | Pd₂(dba)₃ (1.5-2) | Xantphos (3-4) | Cs₂CO₃ (1.5) | Toluene | 110 | Good to Excellent |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | High |

Data compiled from analogous reactions on bromopyridine substrates.[5]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to troubleshooting common problems encountered during the Buchwald-Hartwig amination of this substrate.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (air or moisture contamination)- Inappropriate ligand or base- Low reaction temperature | - Ensure rigorous inert atmosphere and use of anhydrous solvents.- Screen alternative bulky biarylphosphine ligands (e.g., XPhos, SPhos).[6]- Consider a stronger base (e.g., LHMDS) or a different solvent.- Incrementally increase the reaction temperature. |

| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water- Unfavorable reductive elimination | - Thoroughly dry all reagents and solvents.- Use a more sterically hindered ligand to promote C-N bond formation over competing pathways. |

| Decomposition of Starting Material | - Base sensitivity of the acetyl group- High reaction temperature | - Use a milder base such as K₃PO₄ or Cs₂CO₃.[7]- Lower the reaction temperature and extend the reaction time. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for setting up a Buchwald-Hartwig amination reaction.

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

References

-

Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

-

ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 18, 2026, from [Link]

-

Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

-